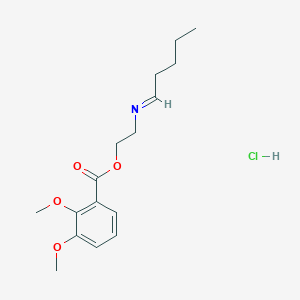![molecular formula C10H8N2O4 B14173071 1,3-bis[(E)-2-nitroethenyl]benzene CAS No. 40663-63-6](/img/structure/B14173071.png)
1,3-bis[(E)-2-nitroethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H8N2O4 It is characterized by the presence of two nitroethenyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-bis[(E)-2-nitroethenyl]benzene can be synthesized through the nitration of 1,3-dibromobenzene followed by a subsequent reaction with nitroethene. The nitration process involves the use of concentrated nitric acid and sulfuric acid as reagents, typically under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-bis[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-bis[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-dinitrobenzene: Similar structure but lacks the ethenyl groups.
1,3-dibromobenzene: Precursor in the synthesis of 1,3-bis[(E)-2-nitroethenyl]benzene.
1,3-diaminobenzene: Reduction product of 1,3-dinitrobenzene.
Eigenschaften
CAS-Nummer |
40663-63-6 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
1,3-bis[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H/b6-4+,7-5+ |
InChI-Schlüssel |
BNOSAIZTNCKEMZ-YDFGWWAZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)/C=C/[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)

![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

methanone](/img/structure/B14173052.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
